molecular formula C28H21N3O3S2 B2590514 N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-(indolin-1-ylsulfonyl)benzamide CAS No. 361172-87-4

N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-(indolin-1-ylsulfonyl)benzamide

Cat. No.: B2590514
CAS No.: 361172-87-4
M. Wt: 511.61
InChI Key: BYIKERPFLJSLBS-UHFFFAOYSA-N
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Description

N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-(indolin-1-ylsulfonyl)benzamide is a synthetic benzamide derivative featuring a fused acenaphthothiazole core and an indolinylsulfonyl substituent. The acenaphtho[5,4-d]thiazol moiety contributes rigidity and planar aromaticity, while the indolinylsulfonyl group may enhance solubility and target-specific interactions.

Properties

IUPAC Name

4-(2,3-dihydroindol-1-ylsulfonyl)-N-(5-thia-3-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),3,7,11(15),12-hexaen-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H21N3O3S2/c32-27(30-28-29-26-22-6-3-5-18-8-9-20(25(18)22)16-24(26)35-28)19-10-12-21(13-11-19)36(33,34)31-15-14-17-4-1-2-7-23(17)31/h1-7,10-13,16H,8-9,14-15H2,(H,29,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYIKERPFLJSLBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC3=C(C4=CC=CC1=C24)N=C(S3)NC(=O)C5=CC=C(C=C5)S(=O)(=O)N6CCC7=CC=CC=C76
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-(indolin-1-ylsulfonyl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the acenaphthothiazole core, followed by the introduction of the indoline sulfonyl group and the benzamide moiety. Common reagents used in these reactions include acenaphthene, sulfur, indoline, and benzoyl chloride. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yields and purity of the final product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-(indolin-1-ylsulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at controlled temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in inert atmospheres to prevent unwanted side reactions.

    Substitution: Various nucleophiles or electrophiles; reactions may require catalysts or specific solvents to proceed efficiently.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry: In chemistry, N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-(indolin-1-ylsulfonyl)benzamide is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound may be investigated for its potential as a biochemical probe or a therapeutic agent. Its ability to interact with specific biological targets makes it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.

Medicine: The compound’s potential medicinal applications include its use as a lead compound in drug discovery. Researchers may explore its efficacy in treating various diseases by modifying its structure to enhance its pharmacological properties.

Industry: In industry, this compound can be utilized in the development of specialty chemicals, polymers, and advanced materials. Its unique properties may contribute to the performance of products in sectors such as electronics, coatings, and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-(indolin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to desired biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The target compound shares core structural motifs with several benzamide derivatives reported in the literature:

Compound Class Key Structural Features Notable Substituents
Target Compound Acenaphtho[5,4-d]thiazole core; indolin-1-ylsulfonyl group Indoline-based sulfonamide
1,2,4-Triazoles [7–9] (IJMS) 1,2,4-Triazole ring; 2,4-difluorophenyl group Halogenated phenylsulfonyl groups (X = H, Cl, Br)
Thiadiazoles [6, 8a–c] (Molecules) 1,3,4-Thiadiazole ring; acetyl, methyl, or benzoyl substituents Active methylene-derived pyridine/nicotinate
  • Sulfur Heterocycles: The acenaphthothiazole (target) and 1,3,4-thiadiazole () both contain sulfur, but the former’s fused bicyclic system may enhance aromatic stability compared to monocyclic thiadiazoles .

Spectral and Physical Properties

Key spectral data and physical properties highlight structural distinctions:

Compound IR Features (cm⁻¹) Melting Point (°C) Yield (%)
Target Compound Not reported Not available
Triazole [7] (IJMS) νC=S: 1247–1255; νNH: 3278–3414 Not reported
Thiadiazole [8a] (Molecules) νC=O: 1679, 1605 290 80
Thiadiazole [8c] (Molecules) νC=O: 1719, 1611 210 80
  • IR Spectroscopy : The target’s indolinylsulfonyl group may exhibit νS=O stretches near 1350–1150 cm⁻¹, absent in phenylsulfonyl analogs.
  • Melting Points : Thiadiazole derivatives with acetyl groups (8a) show higher melting points (290°C) than benzoyl-substituted analogs (210°C), suggesting increased crystallinity with smaller substituents .

Potential Bioactivity

While bioactivity data for the target compound are unavailable, structural analogs provide insights:

  • Triazoles [7–9] : Sulfonamide-containing triazoles are often investigated for antimicrobial or anticancer activity due to their ability to inhibit carbonic anhydrases or kinases .
  • Thiadiazoles [8a–c] : Pyridine-fused thiadiazoles (e.g., 8a) may exhibit anti-inflammatory or antitumor properties, as seen in similar scaffolds .
  • Target Compound : The indolinyl group could confer selectivity toward serotonin or kinase receptors, leveraging the sulfonamide’s role in hydrogen bonding .

Biological Activity

N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-(indolin-1-ylsulfonyl)benzamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological models, and potential therapeutic implications.

  • Molecular Formula : C26H23N3O4S2
  • Molecular Weight : 505.61 g/mol
  • Physical State : White to off-white crystalline powder
  • Solubility : Insoluble in water; soluble in DMSO, DMF, and methanol

The compound's biological activity is primarily attributed to its ability to interact with specific molecular targets involved in various biochemical pathways. Preliminary studies suggest that it may act as an inhibitor of certain enzymes and receptors, although the precise molecular targets are still under investigation.

Anticancer Properties

Recent research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. The compound has been shown to induce apoptosis and inhibit cell migration, suggesting its potential as an anticancer agent.

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung Cancer)15Induction of apoptosis via caspase activation
MCF-7 (Breast)12Inhibition of HDAC activity
HepG2 (Liver)10Modulation of cell cycle progression

Iron Overload Disorders

The compound has also been identified as a potential therapeutic agent for iron overload disorders such as β-thalassemia and hemochromatosis. It functions by inhibiting the divalent metal transporter 1 (DMT1), which plays a crucial role in iron absorption.

In Vitro Studies

In vitro assays have demonstrated that treatment with this compound leads to:

  • Decreased cell viability in cancer cell lines.
  • Increased apoptosis rates , as evidenced by caspase-3 activation assays.

In Vivo Studies

Animal models have been employed to assess the efficacy of the compound in reducing iron overload. Results indicate:

  • A significant reduction in serum ferritin levels.
  • Improved organ function metrics in models of iron overload.

Safety and Toxicity

Preliminary toxicity assessments suggest that this compound demonstrates a favorable safety profile at therapeutic doses. Ongoing studies are essential to further elucidate its long-term safety and potential side effects.

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